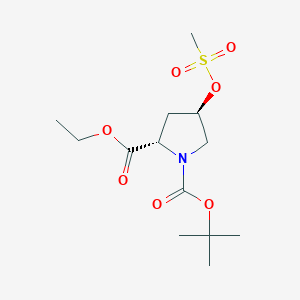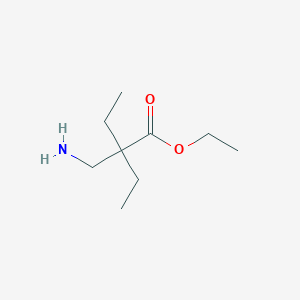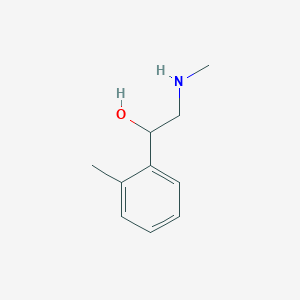
N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine
Descripción general
Descripción
“N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine” is a chemical compound with the CAS Number: 98545-15-4 . It has a molecular weight of 157.26 and its IUPAC name is N-methyl-2-(4-methyl-1-piperazinyl)ethanamine . The compound is typically stored at -20°C and is in liquid form .
Synthesis Analysis
The synthesis of “N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine” involves a two-stage process . In the first stage, N-methyl-2-(4-methylpiperazin-1-yl)ethanamine reacts with 2-(4-(4-bromobutyl)phenyl)-7-hydroxy-8-methoxy-4H-chromen-4-one in the presence of N-ethyl-N,N-diisopropylamine in tetrahydrofuran and acetonitrile at 20℃ for 16 hours under an inert atmosphere . In the second stage, the reaction mixture is treated with hydrogen chloride in 1,4-dioxane and dichloromethane for 1 hour .Molecular Structure Analysis
The molecular structure of “N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine” is represented by the formula C8H19N3 . The InChI code for the compound is 1S/C8H19N3/c1-9-3-4-11-7-5-10(2)6-8-11/h9H,3-8H2,1-2H3 .Physical And Chemical Properties Analysis
“N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine” is a liquid compound . It has a molecular weight of 157.25700 and a density of 0.917g/cm3 . The compound has a boiling point of 209.771ºC at 760 mmHg .Aplicaciones Científicas De Investigación
Specific Scientific Field
This compound is used in the field of cancer research .
Summary of the Application
“N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine” is a component of the drug Nintedanib , which is used in the treatment of non-small cell lung cancer (NSCLC) . It is also a part of ASP3026, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor .
Methods of Application or Experimental Procedures
In the case of Nintedanib, the compound is synthesized and then used in various biological experimental procedures . For ASP3026, a series of 1,3,5-triazine derivatives were synthesized and identified as potent and selective ALK inhibitors .
Results or Outcomes
Nintedanib has shown significant results in inhibiting the proliferation of HUVEC cells . ASP3026 demonstrated dose-dependent antitumor activity in mice xenografted with NCI-H2228 cells expressing EML4-ALK .
Application in Synthesis of New Amides
Specific Scientific Field
This compound is used in the field of organic chemistry .
Summary of the Application
“N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine” is used in the synthesis of new carboxylic acid amides .
Methods of Application or Experimental Procedures
New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-y) .
Results or Outcomes
Safety And Hazards
The compound is classified as a warning signal word . The hazard statements associated with it are H302-H319 , indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements are P305+P351+P338 , suggesting that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Propiedades
IUPAC Name |
N-methyl-2-(4-methylpiperazin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-9-3-4-11-7-5-10(2)6-8-11/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEBHQQBLHMJOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCN(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566417 | |
| Record name | N-Methyl-2-(4-methylpiperazin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine | |
CAS RN |
98545-15-4 | |
| Record name | N-Methyl-2-(4-methylpiperazin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B1368787.png)












